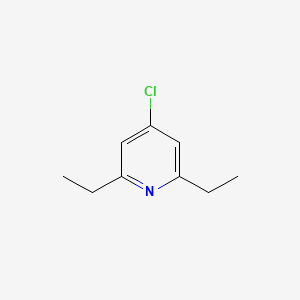

4-Chloro-2,6-diethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-diethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABWELNTNBUHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Chloro 2,6 Dimethylpyridine and Its Precursors

Classical Synthetic Routes to 4-Chloro-2,6-dimethylpyridine (B1297441)

Traditional approaches to synthesizing 4-chloro-2,6-dimethylpyridine have historically relied on the direct chlorination of pre-functionalized pyridine (B92270) rings. These methods are well-established and involve key intermediates such as pyridine-N-oxides and hydroxypyridines.

A prominent synthetic route involves the chlorination of 2,6-dimethylpyridine-N-oxide. This is typically a two-step process that begins with the oxidation of the starting material, 2,6-dimethylpyridine (B142122).

First, 2,6-dimethylpyridine is oxidized to form 2,6-dimethylpyridine-N-oxide. rsc.org A common oxidizing agent for this transformation is 3-chloroperbenzoic acid (mCPBA) in a solvent like chloroform (B151607). rsc.org The reaction mixture is typically stirred overnight at room temperature to achieve a high yield of the N-oxide, which can be obtained as a colorless solid after workup. rsc.org

In the second step, the intermediate 2,6-dimethylpyridine-N-oxide is chlorinated. The N-oxide is first converted to its hydrochloride salt by reacting it with concentrated hydrochloric acid. rsc.org This salt is then treated with a strong chlorinating agent, such as phosphoryl chloride (POCl₃), and heated under reflux for several hours. rsc.org This deoxygenative chlorination process yields 4-chloro-2,6-dimethylpyridine. researchgate.net The final product can be purified by methods like vacuum distillation. rsc.org

Table 1: Synthesis of 4-Chloro-2,6-dimethylpyridine via N-Oxide Intermediate

| Step | Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Oxidation | 2,6-Dimethylpyridine | 3-Chloroperbenzoic acid, Chloroform | 0°C to room temp, overnight | 2,6-Dimethylpyridine-N-oxide | 88% rsc.org |

Another classical and effective method for preparing 4-chloro-2,6-dimethylpyridine is through the chlorination of 2,6-dimethyl-4-hydroxypyridine (B130123), also known as 2,6-dimethyl-4-pyridone. google.com This transformation involves the substitution of the hydroxyl group at the 4-position with a chlorine atom.

The reaction is typically carried out using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as the chlorinating agents. google.com The 2,6-dimethyl-4-hydroxypyridine is heated with these reagents at elevated temperatures, generally between 90°C and 110°C, for several hours to ensure the reaction goes to completion. google.com The use of both POCl₃ and PCl₅ is often preferred to facilitate the chlorination. google.com A patent describes an optimal molar ratio of 2,6-dimethyl-4-hydroxypyridine to phosphorus oxychloride to phosphorus pentachloride as 1:1.5:0.1 for this conversion. google.com After the reaction, a standard workup procedure is employed to isolate the desired 2,6-dimethyl-4-chloropyridine. google.com

Table 2: Chlorination of 2,6-Dimethyl-4-hydroxypyridine

| Starting Material | Chlorinating Agents | Molar Ratio (Substrate:POCl₃:PCl₅) | Temperature | Reaction Time | Product |

|---|

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign processes. These advanced strategies are also applied to the synthesis of 4-chloro-2,6-dimethylpyridine, aiming to improve yields, reduce waste, and simplify procedures.

Complex organic molecules often require multi-step synthesis pathways that build the target compound from simpler, readily available starting materials. One such strategic approach for a derivative of 4-chloro-2,6-dimethylpyridine starts from 2,6-dimethyl-4-pyrone. wipo.int

A patented method describes a sequence beginning with an ammonolysis aromatization reaction of 2,6-dimethyl-4-pyrone. wipo.int This initial step transforms the pyrone ring into a pyridine derivative. wipo.int Following the formation of the pyridine ring, a chlorination step is carried out using phosphorus oxychloride to introduce the chlorine atom at the 4-position, yielding 4-chloro-2,6-dimethylpyridine. wipo.int This intermediate is then subjected to nitration to produce 4-chloro-2,6-dimethyl-3-nitropyridine (B103006). wipo.intgoogle.com This multi-step approach highlights the strategic construction of substituted pyridines where functional groups are introduced sequentially. evitachem.com

Achieving selectivity in the halogenation of aromatic rings is a fundamental challenge in organic synthesis. For 2,6-dimethylpyridine, the goal is the selective introduction of a chlorine atom at the 4-position. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring.

The two methyl groups at the 2- and 6-positions are electron-donating, which activates the pyridine ring towards electrophilic substitution. This activation is most pronounced at the 4-position (the para-position relative to the nitrogen and meta to the methyl groups), directing the incoming electrophile (a chloronium ion or equivalent) to this site. The process of reacting the ammonium (B1175870) salts of dialkylanilines with a chlorinating agent is one example of achieving selective chlorination at the para position. google.com This inherent electronic preference allows for the highly selective synthesis of the 4-chloro isomer over other potential isomers, which is a key advantage for this particular substitution pattern.

Green chemistry principles aim to design chemical processes that are environmentally friendly, safe, and efficient. In the context of pyridine synthesis, this often involves using recyclable catalysts and minimizing hazardous waste.

A patented green preparation method for a precursor to 4-chloro-2,6-dimethylpyridine starts with ethyl acetoacetate. google.compatsnap.com This process uses a weakly basic ion-exchange resin as a heterogeneous catalyst, which can be easily recovered and reused. google.com The synthesis involves a dimerization of ethyl acetoacetate, followed by an ammoniation step with ammonia (B1221849) gas, and finally, a chlorination step using chlorine gas to form 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. google.compatsnap.com

The key advantages of this method include the simplification of unit reactions, ease of operation, and straightforward post-processing. google.com After the reaction sequence, the resin catalyst is simply filtered off, and the product can be obtained by recrystallization from the filtrate, achieving a high yield of over 90%. google.compatsnap.com This approach is considered a green preparation method because it is simple, generates minimal pollution, and allows for catalyst recycling. google.com

Preparation of Key Intermediates for Derivatization

The synthesis of derivatives of 4-chloro-2,6-diethylpyridine often proceeds through several key intermediates. These precursor molecules allow for the introduction of various functional groups at the 4-position of the 2,6-diethylpyridine (B1295259) scaffold. The strategic preparation of these intermediates is fundamental to the successful synthesis of a wide range of target compounds. The following sections detail the synthetic methodologies for obtaining these crucial building blocks.

Synthesis of 2,6-Diethylpyridine N-oxide

The oxidation of the nitrogen atom in the pyridine ring is a critical first step for activating the 4-position towards electrophilic substitution. 2,6-Diethylpyridine N-oxide is a pivotal intermediate, as the N-oxide group directs incoming electrophiles, such as nitrating agents, to the C4 position.

Several methods are available for the N-oxidation of pyridine derivatives. A common and efficient method involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). While specific procedures for 2,6-diethylpyridine are not extensively detailed in readily available literature, the oxidation of the closely related 2,6-dimethylpyridine is well-documented and provides a reliable synthetic template. In a typical procedure, 2,6-dimethylpyridine is dissolved in a suitable solvent like chloroform and treated with m-CPBA at a controlled temperature, often starting at 0 °C and then stirring at room temperature overnight.

Another effective method for N-oxidation employs a solution of trichloroisocyanuric acid, acetic acid, sodium acetate (B1210297), and water in a mixed solvent system of acetonitrile (B52724) and methylene (B1212753) dichloride. tandfonline.com This method has been shown to readily oxidize various pyridine derivatives, including 2,6-dimethylpyridine, to their corresponding N-oxides in high yields, typically between 78% and 90%. tandfonline.com The reaction is generally represented by the following scheme:

Scheme 1: General reaction for the N-oxidation of 2,6-dialkylpyridines.

The choice of oxidizing agent and reaction conditions can be optimized to achieve high conversion and yield for 2,6-diethylpyridine.

Synthesis of 2,6-Diethyl-4-nitropyridine (B13744538) N-oxide

Once 2,6-diethylpyridine N-oxide is obtained, the subsequent step is often nitration to introduce a nitro group at the 4-position, yielding 2,6-diethyl-4-nitropyridine N-oxide. The N-oxide functionality is crucial for this reaction's regioselectivity. Nitration of pyridine N-oxide derivatives typically occurs at the 4-position. researchgate.net

The standard procedure for this transformation involves the use of a nitrating mixture, which is a combination of a nitric acid source and a strong dehydrating acid, most commonly sulfuric acid. For instance, the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is achieved by heating with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The reaction temperature and duration are critical parameters that need to be carefully controlled to ensure optimal yield and minimize side reactions. A general procedure involves heating the pyridine-N-oxide derivative with the nitrating acid mixture to temperatures around 125-130°C for several hours. oc-praktikum.de

A patent describes a similar approach for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, where 2,3-dimethylpyridine-N-oxide is treated with a sulfuric acid solution of potassium nitrate (B79036) at temperatures between 80°C and 120°C. google.com This indicates that a nitrate salt in sulfuric acid can also serve as an effective nitrating agent for substituted pyridine N-oxides.

Synthesis of 2,6-Diethyl-4-aminopyridine

The amino group is a versatile functional handle that can be introduced through the reduction of the corresponding nitro compound. 2,6-Diethyl-4-aminopyridine is a key intermediate that can be prepared from 2,6-diethyl-4-nitropyridine N-oxide.

A patented method details the preparation of 2,6-diethyl-4-aminopyridine by the catalytic hydrogenation of 2,6-diethyl-4-nitropyridine N-oxide. In this process, 2,6-diethyl-4-nitropyridine N-oxide is hydrogenated in an autoclave using Raney Nickel as the catalyst and 95% ethanol (B145695) as the solvent. The reaction is carried out at a controlled temperature of 70 ± 2 °C and a pressure of 0.7 MPa for 5 hours, affording the desired 2,6-diethyl-4-aminopyridine in a yield of 81.9%.

This reduction reaction simultaneously removes the oxygen from the N-oxide and reduces the nitro group to an amine. The general transformation is depicted below:

Scheme 2: Reduction of 2,6-diethyl-4-nitropyridine N-oxide to 2,6-diethyl-4-aminopyridine.

An alternative pathway to aminopyridines involves the ammonolysis of halopyridines at high temperatures, often catalyzed by metal salts. e-bookshelf.de For example, this compound could potentially be converted to 2,6-diethyl-4-aminopyridine under such conditions. Another approach is the conversion of an aminopyridine to a chloropyridine via diazotization. tpu.ru

Synthesis of 2,6-Diethyl-4-hydroxypyridine

2,6-Diethyl-4-hydroxypyridine, which exists in tautomeric equilibrium with 2,6-diethylpyridin-4(1H)-one, is another valuable intermediate. It can be synthesized through various routes, often analogous to those used for its dimethyl counterpart, 2,6-dimethyl-4-hydroxypyridine.

One established method for synthesizing 4-hydroxypyridine (B47283) derivatives is the Guareschi-Thorpe reaction. This involves the condensation of a β-ketoester with cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base. rsc.org While specific examples for the diethyl derivative are scarce, the principle can be applied.

Another synthetic strategy starts from dehydroacetic acid, which can be converted through hydrolysis, ammoniation, and subsequent chlorination to produce 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. researchgate.net This highlights the construction of the 4-hydroxypyridine core from acyclic precursors. A more direct approach involves the hydrolysis of 4-halo-2,6-dialkylpyridines. For example, the hydrolysis of 4-bromo-2,6-dimethylpyridine (B109321) can yield 2,6-dimethyl-4-hydroxypyridine.

The following table summarizes the key intermediates and their typical synthetic precursors.

| Key Intermediate | Precursor Compound | Typical Reagents and Conditions |

| 2,6-Diethylpyridine N-oxide | 2,6-Diethylpyridine | m-CPBA in Chloroform; or Trichloroisocyanuric acid/Acetic acid/Sodium acetate in Acetonitrile/Methylene dichloride tandfonline.com |

| 2,6-Diethyl-4-nitropyridine N-oxide | 2,6-Diethylpyridine N-oxide | Fuming HNO₃ and concentrated H₂SO₄, heated to ~125-130°C oc-praktikum.de |

| 2,6-Diethyl-4-aminopyridine | 2,6-Diethyl-4-nitropyridine N-oxide | H₂, Raney Ni, 95% Ethanol, 70°C, 0.7 MPa |

| 2,6-Diethyl-4-hydroxypyridine | Diethyl malonate and a suitable keto-compound | Guareschi-Thorpe condensation conditions (e.g., base catalysis) rsc.org |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,6 Dimethylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when a good leaving group like chlorine is present at the 2- or 4-position. thermofishersci.inuomustansiriyah.edu.iq This reactivity is a cornerstone of the synthetic utility of 4-Chloro-2,6-diethylpyridine.

Mechanistic Investigations of Chlorine Displacement

The displacement of the chlorine atom in this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to the pyridine ring, followed by the elimination of the chloride leaving group.

The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine (C4). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thermofishersci.in The negative charge in this intermediate is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. uomustansiriyah.edu.iq The electron-withdrawing nature of the pyridine nitrogen makes the C4 position susceptible to nucleophilic attack. uomustansiriyah.edu.iq In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product. The rate of these reactions can be enhanced by protonation or N-alkylation of the pyridine nitrogen, which dramatically increases the ring's electrophilicity. nih.gov

Regioselectivity and Stereoselectivity in Substitution Reactions

Nucleophilic substitution reactions on this compound exhibit high regioselectivity. Attack occurs almost exclusively at the 4-position due to several factors:

Electronic Activation : The pyridine nitrogen activates the ortho (2,6) and para (4) positions towards nucleophilic attack.

Leaving Group : The chlorine atom at the 4-position is an effective leaving group.

Steric Hindrance : The two ethyl groups at the 2- and 6-positions create significant steric hindrance, effectively shielding these positions from an incoming nucleophile and directing the attack to the more accessible 4-position. acs.org

Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile is employed, which could potentially lead to diastereomeric products. Research in this specific area for this compound is not extensively documented in the reviewed literature.

A representative example of a nucleophilic substitution reaction is the synthesis of 2,6-Diethylpyridine-4-carbothioamide.

Table 1: Nucleophilic Substitution of this compound

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

In contrast to nucleophilic substitution, the pyridine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. uomustansiriyah.edu.iq Reactions typically require harsh conditions. uomustansiriyah.edu.iq However, the presence of two electron-donating ethyl groups at the 2- and 6-positions partially mitigates this deactivation and directs incoming electrophiles to the 3- and 5-positions.

Nitration Reactions and Nitropyridine Derivatives

Nitration of 4-chloro-2,6-dialkylpyridines is a known transformation, typically yielding the 3-nitro derivative. While specific studies on the diethyl variant are sparse, the synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) is well-established and serves as a strong predictive model. wipo.intgoogle.com The reaction involves treating the pyridine with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride. wipo.int The ethyl groups direct the substitution to the adjacent C3 (and C5) position.

Table 2: Representative Electrophilic Nitration

| Starting Material | Reagents | Product | Reference |

|---|

It is anticipated that this compound would react under similar conditions to produce 4-chloro-2,6-diethyl-3-nitropyridine.

Bromination and Other Halogenation at Peripheral Positions

Bromination of the pyridine ring also occurs at the 3- and 5-positions. For related compounds like 2,4,6-collidine (2,4,6-trimethylpyridine), bromination using oleum (B3057394) and bromine leads to the 3,5-dibromo derivative. beilstein-journals.org A more selective process for pyridine derivatives involves using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. thegoodscentscompany.comgoogle.com This method allows for the controlled introduction of bromine onto the ring, and for this compound, the expected product would be 3-bromo-4-chloro-2,6-diethylpyridine.

Cross-Coupling Reactions and Functionalization

The chlorine atom at the 4-position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the late-stage functionalization of the pyridine core. acs.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are widely used for the arylation, alkylation, and amination of halopyridines. beilstein-journals.orgacs.org In a typical Suzuki-Miyaura reaction, the 4-chloropyridine (B1293800) derivative is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., S-Phos, X-Phos) and base. beilstein-journals.org

While specific examples detailing the cross-coupling of this compound are limited, the extensive research on analogous 4-chloro and 4-bromopyridines provides a clear blueprint for its potential transformations. beilstein-journals.orgresearchgate.netmdpi.com For instance, there was no C-N cross-coupling reaction observed between 4-chloro-3,5-dimethylpyridine (B123268) and 4-methoxyaniline using a specific copper catalyst, highlighting that reaction success can be highly dependent on the substrate and catalytic system. mdpi.com However, palladium-catalyzed systems are generally more robust for such transformations. beilstein-journals.org

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst System | Product | Reference (Methodology) |

|---|

This methodology allows for the introduction of a wide array of functionalized aryl and heteroaryl groups at the 4-position, significantly expanding the molecular diversity accessible from this compound.

Functional Group Interconversions of Ethyl Substituents

The ethyl groups at the 2- and 6-positions are also sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

While direct chlorination of the ethyl groups is one pathway, a well-documented analogous transformation is the chloromethylation of 2,6-dimethylpyridine (B142122) (2,6-lutidine) to form 2,6-bis(chloromethyl)pyridine (B1207206). smolecule.comevitachem.comsigmaaldrich.com This reaction is typically achieved using reagents like formaldehyde (B43269) and hydrochloric acid. smolecule.comevitachem.com The resulting 2,6-bis(chloromethyl)pyridine is a versatile intermediate. smolecule.com The two chloromethyl groups are highly reactive towards nucleophilic substitution, enabling the introduction of various functional groups. evitachem.com

For example, it can be reacted with:

Diphenylphosphine: In the presence of a base like sodium hydride, this reaction yields 2,6-bis[(diphenylphosphino)methyl]pyridine, a pincer-type ligand used in coordination chemistry.

Imidazole or Benzimidazole: N-alkylation reactions lead to the formation of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives, which have been investigated for their biological activities. nih.gov

This pathway provides a template for how the ethyl groups on this compound could potentially be first functionalized (e.g., via radical halogenation at the benzylic position) and then subjected to further derivatization.

The ethyl groups can be oxidized to introduce carbonyl or carboxyl functionalities. The oxidation of the analogous 2,6-dimethylpyridine has been achieved through both chemical and biological methods. Microbial oxidation using the fungus Exophiala dermatitidis can regioselectively oxidize a single methyl group to a carboxylic acid, yielding 6-methylpicolinic acid. nih.gov More vigorous chemical oxidation can convert both methyl groups into carboxylic acids to form 2,6-pyridinedicarboxylic acid. tandfonline.com

Table 2: Examples of Oxidation of 2,6-Dimethylpyridine

| Method | Oxidant / Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Microbial Conversion | Exophiala dermatitidis DA5501 cells | 6-Methylpicolinic Acid | 89% (molar conversion) | nih.gov |

If the ethyl groups on this compound were oxidized to form 4-chloro-2,6-diacetylpyridine, this diketone could be a substrate for reduction reactions. The reduction of 2,6-diacetylpyridine (B75352) has been studied, demonstrating pathways to the corresponding diol, 2,6-bis(1-hydroxyethyl)pyridine. acs.orgfigshare.com Asymmetric reduction can be achieved using a chiral catalyst to produce an enantioenriched diol, which is a valuable chiral ligand and synthetic intermediate. acs.org

Table 3: Catalytic Asymmetric Reduction of 2,6-Diacetylpyridine

| Reducing System | Catalyst / Additive | Conversion | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Source |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2,6 Dimethylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. For 4-Chloro-2,6-diethylpyridine, the symmetry of the molecule simplifies the spectra.

The ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the two equivalent aromatic protons at the C3 and C5 positions.

A quartet for the four equivalent methylene (B1212753) (-CH₂) protons of the two ethyl groups.

A triplet for the six equivalent methyl (-CH₃) protons of the two ethyl groups.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. By analogy with similar compounds like 4-chloro-2,6-dimethylpyridine (B1297441), the chemical shifts can be predicted. rsc.orgnih.gov The signals correspond to the two equivalent aromatic carbons attached to the ethyl groups (C2/C6), the two equivalent aromatic carbons adjacent to the chlorine (C3/C5), the carbon bearing the chlorine atom (C4), and the carbons of the ethyl groups (-CH₂ and -CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 / H5 | Aromatic CH | Singlet | ~7.0-7.2 |

| Ethyl -CH₂ | Methylene | Quartet | ~2.8-3.0 |

| Ethyl -CH₃ | Methyl | Triplet | ~1.2-1.4 |

| C4 | Aromatic C-Cl | N/A | ~145-150 |

| C2 / C6 | Aromatic C-Alkyl | N/A | ~158-160 |

| C3 / C5 | Aromatic CH | N/A | ~120-125 |

| Ethyl -CH₂ | Methylene | N/A | ~28-32 |

| Ethyl -CH₃ | Methyl | N/A | ~12-15 |

Note: Predicted values are based on data for analogous substituted pyridines. Actual values may vary.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. youtube.comsdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet, confirming the presence of the ethyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edulibretexts.orgustc.edu.cn This allows for the unambiguous assignment of the C3/C5 aromatic carbons and the methylene and methyl carbons of the ethyl groups by correlating them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comlibretexts.orgustc.edu.cn It is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons to the C2/C6 and C3/C5 ring carbons, and from the aromatic H3/H5 protons to the C2/C6, C4, and C5/C3 carbons, confirming the substitution pattern on the pyridine (B92270) ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Proton Signal | Expected Carbon Correlation(s) | Information Gained |

| HSQC/HMQC | H3/H5 | C3/C5 | Confirms direct C-H bond at positions 3 and 5. |

| Ethyl -CH₂ | Ethyl -CH₂ | Confirms direct C-H bonds in the methylene group. | |

| Ethyl -CH₃ | Ethyl -CH₃ | Confirms direct C-H bonds in the methyl group. | |

| HMBC | H3/H5 | C2/C6, C4, C5/C3 | Confirms connectivity of the aromatic protons to adjacent and distant ring carbons. |

| Ethyl -CH₂ | C2/C6, C3/C5, Ethyl -CH₃ | Confirms the attachment of the ethyl group to C2/C6 and its internal structure. | |

| Ethyl -CH₃ | C2/C6, Ethyl -CH₂ | Confirms the end position of the ethyl group. |

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. covalentmetrology.com The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present.

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions. Key expected vibrations include:

C-H Stretching : Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk Aliphatic C-H stretching from the ethyl groups will be observed between 3000-2850 cm⁻¹.

Pyridine Ring Vibrations : The C-C and C-N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

Aliphatic C-H Bending : The bending (scissoring, rocking) vibrations of the -CH₂ and -CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

C-Cl Stretching : The stretching vibration for the C-Cl bond is typically found in the 800-600 cm⁻¹ region, though its position can vary.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR/Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | FTIR/Raman |

| CH₂/CH₃ Bending | 1470 - 1370 | FTIR/Raman |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | FTIR/Raman |

| C-Cl Stretch | 800 - 600 | FTIR/Raman |

Note: Wavenumbers are approximate and based on data for analogous substituted pyridines. core.ac.ukscirp.org

To support the experimental assignments, theoretical calculations are often employed. Methods like Density Functional Theory (DFT), using basis sets such as 6-311++G(d,p), can predict the vibrational frequencies of a molecule. core.ac.ukglobalresearchonline.net These computational studies provide a complete set of vibrational modes for the optimized molecular geometry. aip.org

Often, a discrepancy exists between calculated harmonic frequencies and experimentally observed anharmonic frequencies. To account for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with the experimental data. globalresearchonline.net This combined experimental and theoretical approach allows for a more confident and complete assignment of the vibrational spectrum. scirp.orgglobalresearchonline.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. uni-saarland.de For this compound (C₉H₁₂ClN), the nominal molecular weight is 169 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the M⁺• peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The molecule is expected to fragment in predictable ways, with bond cleavages often forming the most stable carbocations. libretexts.org In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically the most prominent ion observed. mdpi.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₉H₁₂ClN)

| m/z | Ion Formula | Identity/Origin |

| 171 | [C₉H₁₂³⁷ClN]⁺• | Molecular ion peak (M+2) |

| 169 | [C₉H₁₂³⁵ClN]⁺• | Molecular ion peak (M⁺•) |

| 154 | [C₈H₉³⁵ClN]⁺• | Loss of a methyl radical (•CH₃) |

| 140 | [C₇H₇³⁵ClN]⁺• | Loss of an ethyl radical (•C₂H₅) - Likely a major fragment |

| 134 | [C₉H₁₂N]⁺ | Loss of a chlorine radical (•Cl) |

Note: Fragmentation is based on general principles of mass spectrometry. libretexts.orglibretexts.org The base peak will be the most stable fragment formed.

X-ray Crystallography for Solid-State Structural Determination

The analysis of various 4-chloro-2,6-dimethylpyridine derivatives and related complexes reveals how substitution patterns and intermolecular forces dictate the crystal packing.

A notable example is the crystal structure of a complex derivative, 4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine. researchgate.net The compound crystallizes in the triclinic system with the space group P-1. researchgate.net The detailed cell parameters are presented in Table 1. The structure is stabilized by intermolecular hydrogen bonds of the N-H···O type. researchgate.net

Table 1: Crystallographic Data for 4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0250(18) |

| b (Å) | 14.311(5) |

| c (Å) | 15.841(6) |

| α (°) | 107.437(7) |

| β (°) | 91.69(2) |

| γ (°) | 100.36(2) |

| Volume (ų) | 1488.7(9) |

| Z | 2 |

Data from ResearchGate. researchgate.net

Coordination complexes involving 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) have also been extensively studied, providing insight into the steric and electronic effects of the dimethylpyridine ligand. In the solid state, the bis(2,6-lutidine)chloronium(I) cation, complexed with a trichloride (B1173362) anion, crystallizes in the monoclinic space group P2₁/m. rsc.org The structure reveals two distinct nitrogen-chlorine bond lengths of 177.9(1) pm and 234.0(1) pm, with a nearly linear N–Cl–N bond angle of 179.95(6)°. rsc.org

Table 2: Selected Bond Lengths and Angles for [(2,6-lutidine)₂Cl][Cl₃]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Bond Length Cl1–N1 (pm) | 177.9(1) |

| Bond Length Cl1–N2 (pm) | 240.0(1) |

| Bond Angle N1–Cl1–N2 (°) | 179.95(6) |

Data from Chemical Science (RSC Publishing). rsc.org

Furthermore, the study of metal complexes highlights the coordination behavior of these ligands. Trichlorido(2,6-dimethylpyridine)gold(III) features a square-planar coordination geometry at the gold(III) center. iucr.org The presence of the 2-methyl substituent on the pyridine ring leads to significant interplanar angles between the pyridine ring and the coordination plane, which helps to minimize steric hindrance with the cis-halide atoms. iucr.org In the crystal packing, these complexes often form offset-stacked dimeric moieties. iucr.org

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in salts of 2,6-dimethylpyridine. For instance, 2,6-dimethylpyridinium tetrachlorocuprate(II) is known to crystallize in at least two different polymorphs, one in the Pbcn space group and another in the C2/c space group. researchgate.net This phenomenon underscores how subtle changes in crystallization conditions can lead to different solid-state arrangements, which in turn can influence the material's physical properties.

The solid-state structure of bis(4-dimethylaminopyridinium) tetrachlorocuprate has been characterized, crystallizing in the monoclinic space group C2/c. scirp.org The crystal structure is composed of alternating inorganic layers of tetrachlorocuprate anions and organic layers of the dimethylaminopyridinium cations, held together by N-H···Cl and C-H···Cl hydrogen bonds. scirp.org Additionally, π-π stacking interactions are observed between adjacent cations, with a centroid-centroid distance of 3.7622 (5) Å. scirp.org

Table 3: Crystallographic Data for Bis(4-dimethylaminopyridinium) tetrachlorocuprate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.4356 (18) |

| b (Å) | 12.0901 (17) |

| c (Å) | 14.094 (2) |

| β (°) | 115.303 (2) |

| Volume (ų) | 1915.8 (5) |

| Z | 4 |

Data from Scientific Research Publishing. scirp.org

Theoretical and Computational Investigations of 4 Chloro 2,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries and various electronic properties. bohrium.comresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For 4-Chloro-2,6-diethylpyridine, this involves determining the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed for this purpose. researchgate.netsemanticscholar.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Description |

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 Å | Carbon-Chlorine bond length at position 4. |

| C-N (ring) | ~1.34 Å | Carbon-Nitrogen bond lengths within the pyridine ring. |

| C-C (ring) | ~1.39 Å | Carbon-Carbon bond lengths within the pyridine ring. |

| C-C (ethyl) | ~1.53 Å | Carbon-Carbon single bond in the ethyl substituents. |

| **Bond Angles (°) ** | ||

| C2-N-C6 | ~117° | Angle around the nitrogen atom in the pyridine ring. |

| N-C2-C(ethyl) | ~122° | Angle defining the attachment of the ethyl group. |

| C3-C4-Cl | ~120° | Angle defining the attachment of the chlorine atom. |

DFT is also used to calculate key electronic properties that govern a molecule's reactivity and interactions.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. schrodinger.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. scirp.org For substituted pyridines, the nature and position of substituents significantly influence this gap. The electron-withdrawing chlorine atom and electron-donating diethyl groups in this compound would collaboratively determine the energies of these orbitals. scirp.org Quantum-chemical calculations for similar structures show that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is on the electron-accepting moieties. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Red and yellow regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net For this compound, the most negative potential (red) is expected around the nitrogen atom due to its lone pair of electrons. researchgate.net The chlorine atom and the hydrogen atoms of the ethyl groups would likely exhibit more positive potential (blue), indicating sites for nucleophilic interaction. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates kinetic stability and chemical reactivity. schrodinger.com |

| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the characterization and identification of compounds.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govacs.org These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. researchgate.net For this compound, key predicted vibrations would include the C-Cl stretching frequency, pyridine ring stretching and deformation modes, and various modes associated with the C-H bonds of the ethyl groups. Theoretical spectra are often scaled to achieve better agreement with experimental results. nih.gov

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. mdpi.com By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules. escholarship.org For this compound, calculations would predict distinct signals for the two equivalent ethyl groups and the two equivalent meta-protons on the pyridine ring. scirp.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Notes |

| Vibrational (IR) | C-Cl Stretch | 750–800 cm⁻¹ | Characteristic frequency for the carbon-chlorine bond. |

| Pyridine Ring Stretch | 1550–1600 cm⁻¹ | Involves the stretching of C-C and C-N bonds in the ring. | |

| C-H Stretch (ethyl) | 2850–3000 cm⁻¹ | Aliphatic C-H stretching vibrations. | |

| NMR | ¹H Chemical Shift (ppm) | ~7.0 ppm | Signal for the two equivalent protons on the pyridine ring. |

| ¹H Chemical Shift (ppm) | ~2.8 ppm (quartet) | Signal for the -CH₂- protons of the ethyl groups. | |

| ¹H Chemical Shift (ppm) | ~1.3 ppm (triplet) | Signal for the -CH₃ protons of the ethyl groups. | |

| ¹³C Chemical Shift (ppm) | ~145 ppm | Signal for the carbon atom bonded to chlorine (C4). |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve studying reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.org The energy barrier of the transition state determines the reaction rate. For instance, in a study of the reaction of 2-chloropyridine, DFT calculations were used to model the Gibbs free energy profile, revealing the energy barriers for different steps in the proposed mechanism. rsc.orgrsc.org Similar studies on this compound would help understand its reactivity and predict the most favorable reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

QSAR models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its activity, such as chemical reactivity or biological effect. d-nb.info For a series of related compounds like substituted pyridines, QSAR can identify which molecular features are most important for a given property. lmaleidykla.lt A QSAR study on the biodegradability of N-heterocycles identified specific molecular fragments that either activate or inactivate the process. d-nb.info In the context of this compound, a QSAR model could use descriptors derived from its computed structure (e.g., HOMO/LUMO energies, MEP values, steric parameters) to predict its reactivity in a particular class of reactions compared to other pyridine derivatives. nih.gov

Solvent Effects and Continuum Models on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgunibo.it By performing DFT calculations within this continuum, it is possible to predict how a solvent will affect a molecule's geometry, electronic properties, and reaction energy profiles. scirp.orgmdpi.com Studies on substituted pyridines have shown that polar solvents can stabilize charged intermediates or transition states, thereby altering reaction rates. rsc.orgacs.org For this compound, using a PCM approach would provide a more realistic prediction of its properties and behavior in a solution-phase reaction. semanticscholar.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Heterocyclic Synthesis

As a functionalized pyridine (B92270), 4-Chloro-2,6-diethylpyridine possesses the structural elements of a potentially useful synthetic building block. The chlorine atom at the 4-position represents a reactive site for nucleophilic aromatic substitution, and the pyridine core itself can be a scaffold for more complex structures. However, specific applications in the literature are not documented.

Synthesis of Substituted Pyridines and Fused Ring Systems

The synthesis of substituted pyridines and the construction of fused heterocyclic systems are fundamental goals in medicinal and materials chemistry. Typically, a chloro-substituent on a pyridine ring can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Despite the potential for such transformations, a review of published research did not yield specific examples or detailed studies where this compound is used as a precursor for the synthesis of other substituted pyridines or fused ring systems. Research in this area tends to focus on other analogues, such as 4-chloro-2,6-dimethylpyridine (B1297441) or more complex terpyridine systems. nih.govnih.gov

Construction of Complex Organic Molecules

The incorporation of a 2,6-diethylpyridine (B1295259) moiety into a larger, more complex molecule could be of interest for modulating properties like solubility, steric hindrance, or biological activity. The chloro-functional group would be the logical handle for integrating this fragment into a larger structure.

However, there is no specific information available in the scientific literature that documents the use of this compound as a key intermediate or building block in the total synthesis or construction of complex organic molecules. mdpi.com

Ligand Design for Coordination Chemistry and Catalysis

Pyridine derivatives are ubiquitous as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can coordinate to a wide range of metal ions. The substituents at the 2- and 6-positions significantly influence the steric and electronic properties of the resulting metal complexes.

Chelation Properties with Metal Ions

While the nitrogen atom of this compound is available for coordination, the compound acts as a monodentate ligand. The steric bulk of the two ethyl groups at the 2- and 6-positions would be expected to create a specific coordination pocket around a metal center.

Application in Metal-Catalyzed Reactions (e.g., C-H Bond Activation)

Ligands play a critical role in tuning the reactivity and selectivity of metal catalysts. Sterically demanding ligands can be particularly influential in reactions such as C-H bond activation.

There are currently no published reports on the use of this compound as a ligand in any metal-catalyzed reactions, including C-H bond activation. While the study of C-H activation is a prominent area of research, and various pyridine-based ligands have been employed, the specific application of this compound has not been described. acs.org

Precursor for Advanced Polymeric Materials and Functionalized Macromolecules

The functionalization of polymers with specific chemical moieties can imbue them with advanced properties. A chloropyridine unit can be used to either form a part of the polymer backbone or be attached as a pendant group.

A comprehensive literature search found no evidence of this compound being used as a monomer, initiator, or functionalizing agent for the synthesis of advanced polymeric materials or functionalized macromolecules. The field of supramolecular and coordination polymers frequently utilizes the 4'-chloro-2,2':6',2''-terpyridine building block, which allows for the formation of metal-ligand networks, but this is a fundamentally different application from what would be expected for the simpler this compound. nih.govnih.gov

Synthesis of Functional End-Groups for PolymerizationNo studies have been found that describe the use of this compound to create functional end-groups on polymer chains.

Until research on the specific applications of this compound in these areas of polymer science is conducted and published, a comprehensive and factual article on this topic cannot be written.

Mechanistic Studies in Biological Systems Non Clinical Focus

Enzymatic Interaction Studies and Inhibition Mechanisms

No specific data from enzymatic assays or mechanistic studies detailing the interaction of 4-Chloro-2,6-diethylpyridine with enzymes are present in the reviewed literature. While studies on other chloropyridine derivatives have shown interactions with enzymes like glutathione (B108866) S-transferase, these findings are not specific to the diethyl-substituted variant and cannot be directly extrapolated. Without experimental evidence, any discussion of inhibition constants (K_i), kinetic profiles, or mechanisms of action would be purely speculative.

Research on Potential Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Anticancer in in vitro models, mechanistic insights)

There is a lack of peer-reviewed research detailing the potential antimicrobial, anti-inflammatory, or anticancer activities of this compound at a mechanistic level. In vitro studies that would provide data on metrics such as minimum inhibitory concentrations (MIC) against microbial strains or IC50 values against cancer cell lines, along with insights into the underlying mechanisms, have not been published for this specific compound.

Protein and Receptor Binding Studies

There are no published studies that have investigated the binding of this compound to specific proteins or receptors. Techniques such as isothermal titration calorimetry, surface plasmon resonance, or radioligand binding assays, which are used to quantify binding affinity (K_d) and thermodynamics, have not been applied to this compound according to available literature.

Environmental Fate and Degradation Mechanisms of Halogenated Pyridines

Biotic Degradation by Microorganisms in Environmental Matrices

The biodegradation of pyridine (B92270) derivatives by microorganisms is a critical process governing their environmental persistence. tandfonline.com The biodegradability of these compounds is highly dependent on their chemical structure, with minor changes in substituents leading to major shifts in degradation susceptibility. researchgate.netresearchgate.net Generally, the addition of chlorine atoms to the pyridine ring increases its resistance to microbial attack. researchgate.netwikipedia.org

However, the position of the halogen is crucial. Studies have consistently shown that 4-chloropyridine (B1293800) is an exception to the general persistence of chloropyridines and is readily biodegradable in soil and aquatic environments. nih.govoup.com Its susceptibility is attributed to the relative ease with which the chlorine atom at the 4-position can be displaced, a key initial step in its degradation. nih.govoup.com In contrast, other monochlorinated pyridines, such as 2-chloropyridine, have been found to be highly resistant to biodegradation, persisting in anoxic conditions for over a year. wikipedia.orgnih.gov The presence of alkyl groups, such as the two ethyl groups in 4-Chloro-2,6-diethylpyridine, also influences degradability. Methylpyridines, for example, are typically degraded more readily than aminopyridines and most chloropyridines. researchgate.netoup.com

A diverse range of bacteria capable of utilizing pyridine and its derivatives as sole sources of carbon and nitrogen have been isolated from soil and sludge. researchgate.nettandfonline.com Genera such as Arthrobacter, Pseudomonas, and Nocardia are frequently implicated in the breakdown of these compounds. researchgate.netasm.orgnih.gov

The initial attack on the pyridine ring is a critical, often rate-limiting, step. For many simple pyridine derivatives, this involves hydroxylation, a process where a hydroxyl group is added to the ring. tandfonline.comresearchgate.net This hydroxylation is unusual in that the oxygen atom is often derived from water rather than molecular oxygen. researchgate.net In the case of 4-chloropyridine, its biodegradation is attributed to this initial hydroxylation step, which displaces the chlorine atom. nih.gov

However, alternative degradation mechanisms exist. Some studies suggest that certain substituted pyridines are degraded through novel pathways that may involve initial reductive steps and lack the typical hydroxylated intermediates. researchgate.netresearchgate.net A complete degradation pathway for unsubstituted pyridine has been elucidated in Arthrobacter sp. strain 68b, which notably proceeds via a direct oxidative cleavage of the pyridine ring without prior reduction or hydroxylation. nih.gov The genes responsible for the degradation of dimethylpyridines and pyridine have been found to be located on plasmids in some Arthrobacter strains, indicating that this capability can be transferred between bacteria. nih.govresearchgate.net

The microbial degradation of halogenated pyridines is orchestrated by a suite of specialized enzymes. The breakdown of halogenated aromatic compounds can generally be divided into upper, middle, and lower metabolic pathways that successively convert toxic chemicals into common cellular metabolites. nih.gov

Key enzymes in pyridine degradation include monooxygenases and dioxygenases, which are often responsible for the initial ring attack. nih.govsemanticscholar.org In the well-studied Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a two-component flavin-dependent monooxygenase system (encoded by pyrA and pyrE genes) that directly cleaves the aromatic ring. nih.gov Subsequent steps in this pathway involve a dehydrogenase, an amidohydrolase, and a succinate (B1194679) semialdehyde dehydrogenase to complete the conversion to succinic acid, a central metabolite. nih.gov

For chlorinated pyridines, dehalogenation is a crucial enzymatic step. The degradation of 4-chloropyridine likely proceeds via a hydrolytic displacement of the chlorine to form 4-hydroxypyridine (B47283), which is then further metabolized. nih.gov The enzymes involved in the degradation of other halogenated aromatics, such as chlorophenols and chlorobenzenes, have been studied extensively and often involve dioxygenases and reductases that facilitate dehalogenation and subsequent ring cleavage. nih.gov It is plausible that similar enzymatic machinery is employed by microorganisms to degrade this compound.

| Step | Enzyme (Gene) | Reaction | Product |

|---|---|---|---|

| 1 | Pyridine Monooxygenase (PyrA/PyrE) | Oxidative cleavage of the pyridine ring | (Z)-N-(4-oxobut-1-enyl)formamide |

| 2 | Dehydrogenase (PyrB) | Oxidation | (Z)-N-(4-oxobut-1-enyl)formate |

| 3 | Amidohydrolase (PyrC) | Hydrolysis | Succinate semialdehyde + Formate |

| 4 | Succinate Semialdehyde Dehydrogenase (PyrD) | Oxidation | Succinic acid |

Environmental Persistence and Mobility Studies (Research Perspective)

Chlorination generally increases persistence, yet the lability of a chlorine atom at the 4-position of the pyridine ring makes it susceptible to microbial degradation. nih.govoup.com Conversely, alkyl substitution can also affect persistence. The table below summarizes findings on the degradation of related pyridine compounds.

| Compound | Matrix/Conditions | Finding | Reference |

|---|---|---|---|

| 4-Chloropyridine | Aerobic soil | ~85% degraded in 64 days | nih.gov |

| 4-Chloropyridine | Soil suspension | Completely degraded in 24 days | oup.com |

| 2-Chloropyridine | Anoxic aquifer slurry | Resisted biodegradation for 11 months | nih.gov |

| Other Chloropyridines (not 4-chloro) | Soil suspension | No degradation detected in 30 days | oup.com |

| Methylpyridines | Soil | Degraded in 8 to 32 days | researchgate.net |

| Aminopyridines | Soil suspension | Not completely degraded in 30 days | oup.com |

Regarding mobility, 4-chloropyridine has an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 120, which suggests it is not expected to adsorb strongly to soil and sediment and may have moderate mobility. guidechem.com Volatilization from moist soil surfaces is also considered a possible fate process for 4-chloropyridine. nih.gov For this compound, the presence of two ethyl groups would increase its lipophilicity compared to 4-chloropyridine, likely leading to stronger adsorption to soil organic matter and lower mobility in water.

Quantitative Structure-Activity Relationship (QSAR) for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. tandfonline.comnih.gov These models are increasingly used in regulatory frameworks to fill data gaps for chemicals where experimental data is lacking. uninsubria.iteuropa.eu

For the biodegradation of N-heterocyclic compounds, QSAR models have been developed by analyzing large datasets to identify molecular fragments that are statistically linked to either efficient or poor biodegradability. d-nb.info These fragments are known as "activating" or "inactivating" fragments, respectively.

Biochemical interpretation of these QSAR models has led to the establishment of general rules for predicting biodegradability:

Enhanced Biodegradation: The presence of target sites for enzymes like molybdenum hydroxylases (for aromatic N-heterocycles) or amidohydrolases (for nonaromatic N-heterocycles) is associated with enhanced biodegradation. d-nb.info

Inhibited Biodegradation: The presence of certain substituents, such as alkyl groups on the nitrogen atom of the heterocyclic ring, can inhibit the initial enzymatic attack and thus inactivate the molecule towards degradation. d-nb.info

Applying these principles to this compound, a QSAR model would consider the combined influence of its structural features. The 4-chloro substituent, being a known site for initial enzymatic attack (hydroxylation), could be considered an "activating" feature. nih.govd-nb.info However, the two ethyl groups at the 2- and 6-positions could potentially exert steric hindrance, possibly impeding the ability of degradative enzymes to access the pyridine ring, which might be classified as an "inactivating" characteristic. A definitive prediction would require a specific, validated QSAR model for halogenated and alkylated pyridines.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While methods for the synthesis of substituted pyridines are well-established, the development of stereoselective methods for compounds like 4-Chloro-2,6-diethylpyridine remains a fertile area for research.

Future investigations could focus on adapting modern synthetic strategies to introduce chirality to the this compound scaffold. This could involve the development of asymmetric syntheses of the pyridine (B92270) ring itself or the stereoselective functionalization of the pre-existing ring. For instance, catalytic asymmetric dearomatization has emerged as a powerful tool for the synthesis of enantioenriched hydropyridine derivatives. mdpi.com Applying this methodology to this compound could yield a range of chiral building blocks that are currently inaccessible.

Another promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step. bohrium.com Designing a multicomponent reaction that incorporates the this compound core or a precursor could lead to a highly efficient and atom-economical synthesis of novel derivatives. Furthermore, ring-expansion strategies, which have been successfully used for the stereoselective synthesis of tetrahydropyridines from smaller heterocyclic precursors, could be explored. acs.org

A summary of potential stereoselective synthetic approaches is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Methods for this compound Derivatives

| Synthetic Strategy | Potential Outcome | Key Considerations |

|---|---|---|

| Catalytic Asymmetric Dearomatization | Enantioenriched di- and tetrahydropyridine (B1245486) derivatives | Catalyst design, control of regioselectivity |

| Multicomponent Reactions | Rapid access to diverse and complex derivatives | Choice of reaction partners, optimization of reaction conditions |

| Ring-Expansion of Heterocycles | Stereoselective formation of functionalized piperidines | Synthesis of suitable precursors, control of ring-expansion selectivity |

Exploration of New Catalytic Applications

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. The specific steric and electronic environment around the nitrogen in this compound could impart unique properties to a metal center, making it a candidate for a specialized ligand.

The two ethyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom. This "hindered" nature could be advantageous in catalytic reactions where control of the metal's coordination sphere is crucial for selectivity. For example, in cross-coupling reactions, such ligands can promote reductive elimination and prevent catalyst deactivation. Future research could involve synthesizing transition metal complexes of this compound and evaluating their performance in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The electron-withdrawing effect of the chlorine atom at the 4-position would also modulate the electronic properties of the ligand, potentially influencing the catalytic activity.

Furthermore, the field of electrocatalysis is rapidly expanding, with recent studies demonstrating the efficient hydrogenation of pyridines to piperidines using electrocatalytic methods. acs.orgchemrxiv.org Investigating the electrocatalytic reduction of this compound could not only provide a green route to the corresponding piperidine (B6355638) but also explore the selective hydrogenolysis of the C-Cl bond.

Potential catalytic applications are summarized in Table 2.

Table 2: Potential Catalytic Applications of this compound

| Application Area | Potential Role of this compound | Research Focus |

|---|---|---|

| Transition Metal Catalysis | Sterically hindered ligand | Synthesis of metal complexes and testing in cross-coupling reactions |

| Electrocatalysis | Substrate for hydrogenation or dehalogenation | Development of selective electrocatalytic systems |

Advanced Materials Science Applications

Pyridine-containing molecules are integral components in a range of advanced materials, including polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). The specific substitution pattern of this compound offers opportunities for its incorporation into new materials with tailored properties.

In the realm of polymer science, this compound could serve as a monomer or a functional additive. The reactive chlorine atom allows for its covalent incorporation into polymer chains via nucleophilic substitution reactions. The resulting polymers could exhibit interesting properties such as flame retardancy (due to the chlorine content) and altered solubility and thermal characteristics (due to the diethylpyridine moiety).

The pyridine ring is a common structural motif in materials for organic electronics. Future work could explore the synthesis of derivatives of this compound that could act as host materials or electron-transporting layers in OLEDs. The diethyl groups could enhance solubility and film-forming properties, while the electronic nature of the chloropyridine ring could be tuned by further functionalization.

As a building block for MOFs, this compound could be modified to contain coordinating groups (e.g., carboxylic acids) to act as an organic linker. The steric bulk of the ethyl groups could influence the resulting pore size and topology of the MOF, potentially leading to materials with novel gas sorption or catalytic properties.

Table 3: Potential Applications in Advanced Materials Science

| Material Type | Potential Role of this compound | Desired Properties and Research Goals |

|---|---|---|

| Polymers | Monomer or functional additive | Flame retardancy, modified thermal and solubility properties |

| Organic Electronics (OLEDs) | Building block for host or electron-transport materials | Enhanced solubility, tailored electronic properties |

Deeper Mechanistic Understanding of Biological Interactions

Substituted pyridines are a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. bath.ac.ukfishersci.ca The biological activity of chloropyridines, in particular, has been noted, with some acting as covalent inhibitors of enzymes like kinases. nih.gov A deeper investigation into the biological interactions of this compound is a significant unexplored avenue.

Initial research should focus on screening this compound and its derivatives for activity against a range of biological targets. Given the precedent of other chloro-aromatic heterocycles, the kinome would be a logical starting point. nih.gov Understanding if the compound acts as a covalent or non-covalent inhibitor would be a key aspect of these studies. The steric hindrance provided by the ethyl groups could lead to novel selectivity profiles against specific kinases.

Beyond kinases, the compound could be tested against other enzyme classes and receptors. For example, some pyridine derivatives have shown activity as antagonists of adenosine (B11128) receptors or possess CNS activity. google.comnih.gov Computational modeling and docking studies could be employed to predict potential binding interactions and guide the design of focused screening libraries. Any identified biological activity would necessitate further mechanistic studies to elucidate the precise mode of action at the molecular level.

Environmental Impact Mitigation Strategies for Pyridine Derivatives

The widespread use of pyridine and its derivatives necessitates an understanding of their environmental fate and the development of effective mitigation strategies. nih.govcdc.gov While specific data on this compound is lacking, research on other pyridine derivatives provides a roadmap for future investigations.

A crucial first step would be to assess the environmental persistence, mobility, and toxicity of this compound. This includes studying its biodegradability under various environmental conditions and its potential for bioaccumulation.

Based on these findings, research can then focus on developing tailored mitigation strategies. Several technologies have shown promise for the removal of pyridine compounds from wastewater:

Advanced Oxidation/Reduction Processes (AOPs/ARPs): Techniques like the UV/sulfite process have been shown to effectively degrade pyridine in water. nih.gov The efficacy of such processes for the degradation of this compound, including the identification of breakdown products, should be investigated.

Adsorption: The use of specialized resins, such as ion exchange resins, has demonstrated high efficiency in removing pyridine compounds from industrial wastewater. seplite.com The development and optimization of adsorbents with a high affinity for this compound could provide a viable treatment solution.

Bioremediation: While the chlorine substituent and steric hindrance might make this compound more resistant to biodegradation than pyridine itself, the isolation and engineering of microorganisms capable of metabolizing this compound could offer a sustainable and cost-effective remediation strategy.

Research into these mitigation strategies will be essential to ensure that any future applications of this compound can be implemented in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,6-diethylpyridine, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with pyridine derivatives and introducing ethyl groups via alkylation (e.g., using ethyl halides under basic conditions). Chlorination at the 4-position can be achieved using chlorinating agents like POCl₃ or SOCl₂. To improve yields, optimize reaction parameters (temperature, solvent polarity, and stoichiometry) and employ purification techniques such as column chromatography or recrystallization . Monitor reaction progress via TLC or HPLC-UV (as used for structurally similar 4-chloro-2,6-DMP derivatives) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions and molecular symmetry.

- Mass spectrometry for molecular weight verification.

- HPLC-UV with C18 columns (using methods analogous to 4-chloro-2,6-DMP analysis) to assess purity. For trace impurities, employ quenching agents (e.g., ascorbic acid) to stabilize reactive intermediates during derivatization .

- X-ray crystallography (using SHELX or WinGX suites) for definitive structural confirmation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) in amber glass vials to prevent photodegradation. Avoid exposure to moisture and oxidizing agents. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are required?

- Methodological Answer : Use density-functional theory (DFT) to model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials (as demonstrated in Colle-Salvetti correlation-energy studies) . Validate predictions experimentally via cyclic voltammetry for redox potentials and UV-Vis spectroscopy for absorption maxima. Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models.

Q. How can conflicting spectroscopic data (e.g., unexpected coupling in NMR) be resolved for derivatives of this compound?

- Methodological Answer :

- Step 1 : Re-examine sample preparation (e.g., solvent deuteration artifacts).

- Step 2 : Use 2D NMR (COSY, NOESY) to assign ambiguous signals.

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR) .

- Step 4 : Compare data with structurally analogous compounds (e.g., 4-chloro-2,6-xylidine or terpyridine derivatives) to identify substituent effects .

Q. What strategies are effective for optimizing regioselectivity in further functionalization (e.g., introducing substituents at the pyridine ring)?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns.

- Catalytic cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions for C-C/N bond formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired intermediates (e.g., low temps for kinetic products) .

Q. How can this compound be applied in supramolecular or catalytic systems?

- Methodological Answer :

- Ligand design : Exploit the pyridine nitrogen and chloro group for metal coordination (e.g., in terpyridine-like complexes for catalysis) .

- Host-guest chemistry : Functionalize with crown ethers or calixarenes to study molecular recognition.

- Photocatalysis : Modify with electron-withdrawing groups to tune redox potentials for light-driven reactions .

Data Contradiction & Optimization

Q. How to address discrepancies between theoretical and experimental reaction yields in synthesis?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates.

- Computational modeling : Identify rate-limiting steps via DFT-based transition state analysis .

- Byproduct analysis : Characterize side products via GC-MS to refine reaction pathways.

Q. What experimental controls are critical when studying the environmental degradation of this compound?

- Methodological Answer :

- Quenching controls : Add ascorbic acid to neutralize residual oxidants (e.g., ClO₂) that may alter degradation pathways .

- Isotopic labeling : Use ¹⁴C-labeled compounds to track mineralization products.

- Matrix effects : Test degradation in diverse matrices (soil, water) to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.